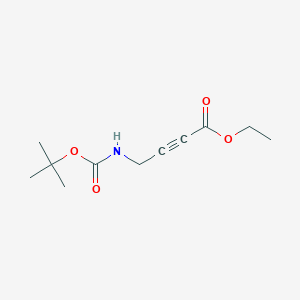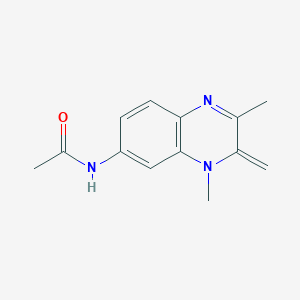
Acetamide, N-(3,4-dihydro-2,4-dimethyl-3-methylene-6-quinoxalinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide: is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with dimethyl and methylene groups, and an acetamide functional group. It is primarily used in research settings due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide typically involves the reaction of 2,4-dimethylquinoxaline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoxaline derivatives with hydrogenated rings.
Substitution: Quinoxaline derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylquinoxaline: A precursor in the synthesis of N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide.
Quinoxaline: The parent compound of the quinoxaline family.
N-(2-Methyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide: A structurally similar compound with a single methyl group.
Uniqueness: N-(2,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61149-71-1 |
|---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N-(2,4-dimethyl-3-methylidenequinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C13H15N3O/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8/h5-7H,2H2,1,3-4H3,(H,15,17) |
InChI-Schlüssel |
XWMUKMDPPOYLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C)N(C1=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


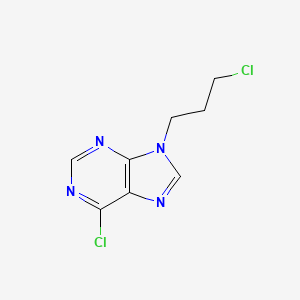


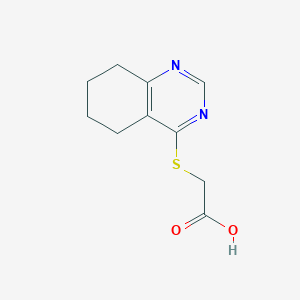

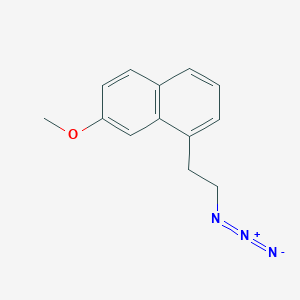
![3-(4-Chlorophenyl)benzo[d]isoxazole](/img/structure/B11879482.png)
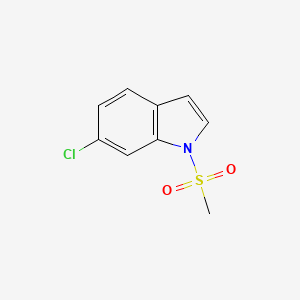
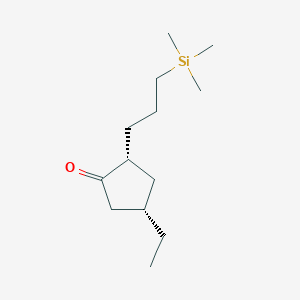
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11879498.png)
![Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B11879503.png)

